molecular formula C16H16ClN3O4 B15142626 Loracarbef-d5

Loracarbef-d5

Cat. No.: B15142626
M. Wt: 354.80 g/mol
InChI Key: JAPHQRWPEGVNBT-XUXTYBLLSA-N
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Description

Loracarbef-d5 is a deuterated form of Loracarbef, a synthetic beta-lactam antibiotic belonging to the carbacephem class. It is structurally related to second-generation cephalosporins and is known for its stability and broad-spectrum antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loracarbef-d5 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. The synthetic route typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a deuterated phenylacetic acid derivative.

    Amidation: The precursor undergoes amidation with a deuterated amine to form a deuterated amide intermediate.

    Cyclization: The amide intermediate is then cyclized to form the beta-lactam ring structure.

    Chlorination: The beta-lactam ring is chlorinated to introduce the chlorine atom at the desired position.

    Final Deuteration: The final step involves the incorporation of deuterium atoms at specific positions to obtain this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Loracarbef-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs of this compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development .

Scientific Research Applications

Loracarbef-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Loracarbef-d5, like other beta-lactam antibiotics, exerts its effects by inhibiting penicillin-binding proteins (PBPs). These enzymes are crucial for the synthesis and remodeling of the bacterial cell wall. By binding to PBPs, this compound interferes with the cross-linking of peptidoglycan polymers, leading to the disruption of cell wall integrity and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Loracarbef-d5

This compound is unique due to its deuterated nature, which enhances its stability and metabolic profile. The incorporation of deuterium atoms can lead to slower metabolic degradation, resulting in prolonged drug action and reduced toxicity. This makes this compound a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H16ClN3O4

Molecular Weight

354.80 g/mol

IUPAC Name

(7S)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24)/t10?,11-,12+/m1/s1/i1D,2D,3D,4D,5D

InChI Key

JAPHQRWPEGVNBT-XUXTYBLLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2C3CCC(=C(N3C2=O)C(=O)O)Cl)N)[2H])[2H]

Canonical SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl

Origin of Product

United States

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